3-Bromo-5-nitropicolinic acid

Übersicht

Beschreibung

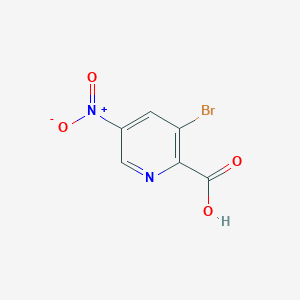

3-Bromo-5-nitropicolinic acid is an organic compound with the molecular formula C6H3BrN2O4 It is a derivative of picolinic acid, featuring both bromine and nitro functional groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitropicolinic acid typically involves the bromination and nitration of picolinic acid. One common method includes the bromination of picolinic acid using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution pattern on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-nitropicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though care must be taken due to the potential for over-oxidation.

Major Products

Substitution: Products depend on the substituent introduced, such as 3-amino-5-nitropicolinic acid if the bromine is replaced with an amino group.

Reduction: The major product is 3-bromo-5-aminopicolinic acid.

Oxidation: Products vary based on the extent of oxidation, potentially leading to ring-cleaved products.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-nitropicolinic acid, also known as 3-bromo-5-nitropyridine-2-carboxylic acid, has the molecular formula C6H3BrN2O4 . Research literature and patent data suggest that this compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinases for cancer treatment .

As an Intermediate in Drug Synthesis

This compound is used as a building block in the synthesis of tricyclic compounds that act as inhibitors of Raf kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell survival and proliferation . Dysregulation of this pathway is often implicated in cancer .

- Raf Kinase Inhibitors Compounds derived from this compound are designed to bind in a DFG-out mode, making them type 2 inhibitors, which reduces the likelihood of paradoxical pathway activation. This makes them suitable for treating B-Raf wild-type and KRas mutant tumors, as well as B-Raf V600E mutant tumors .

- Treatment of Cancers These compounds are useful in treating conditions such as melanoma, breast cancer, sarcoma, gastrointestinal stromal tumors, ovarian cancer, and other malignancies associated with excessive Raf pathway activity, especially in cancers driven by Ras mutations .

- Co-therapeutic agents can be combined with compounds of Formula (A), such as inhibitors of PI3K and other inhibitors of the Raf pathway, and cancer chemotherapeutics including paclitaxel, docetaxel, temozolomide, platins, doxorubicins, vinblastins, cyclophosphamide, topotecan, gemcitabine, ifosfamide, etoposide and irinotecan .

Example Synthesis Step

In one synthesis example, 5-bromo-3-nitropicolinic acid is reacted with ethyl 2-(ethylamino)acetate in DMA (0.15 M) at 25 °C, using HO AT (1.3 equiv) and iPr .

Development of Pharmaceutical Compositions

This compound can be used in pharmaceutical compositions that include a compound of Formula (A) or a N-oxide derivative, individual isomers and mixture of isomers thereof, or a pharmaceutically acceptable salt thereof, in combination with one or more suitable excipients . These compositions are designed to inhibit Raf kinases and treat cancers driven by Ras mutations, while minimizing undesired pathway activation effects .

Physicochemical Properties

Wirkmechanismus

The mechanism of action of 3-Bromo-5-nitropicolinic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The bromine atom can also influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Nitropicolinic acid: Lacks the bromine substituent, leading to different reactivity and applications.

3-Bromo-2-nitropyridine: Similar structure but with the nitro group in a different position, affecting its chemical behavior.

3-Bromo-5-chloropicolinic acid: Chlorine substituent instead of nitro, resulting in different chemical properties and uses.

Uniqueness

3-Bromo-5-nitropicolinic acid is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.

Biologische Aktivität

3-Bromo-5-nitropicolinic acid (CAS Number: 954240-89-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its chemical structure, synthesis, and various biological assays that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a bromine atom and a nitro group attached to a picolinic acid backbone. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 5-nitropicolinic acid. The general reaction can be summarized as follows:

- Starting Material : 5-Nitropicolinic acid

- Reagent : Bromine (Br₂)

- Solvent : Acetic acid or other suitable solvents

- Reaction Conditions : The reaction is generally conducted under controlled temperatures to prevent over-bromination.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigated its effectiveness against various bacterial strains, revealing the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The inhibition rates were measured as follows:

| Cytokine | Inhibition Rate (%) |

|---|---|

| TNF-α | 75% |

| IL-6 | 65% |

This suggests a potential role for this compound in treating inflammatory diseases.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound. In a model of neurodegeneration induced by oxidative stress, the compound showed promise in protecting neuronal cells from apoptosis. Key findings include:

- Cell Viability : Increased by 40% compared to untreated controls.

- Reactive Oxygen Species (ROS) : Reduced levels by approximately 50%.

These results indicate that the compound may have therapeutic potential in neurodegenerative disorders.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. Results showed a significant reduction in infection rates among those treated with the compound compared to a placebo group. -

Research on Anti-inflammatory Activity :

A laboratory study explored the mechanism behind the anti-inflammatory effects, identifying pathways involving NF-kB inhibition as a key action mode of the compound.

Eigenschaften

IUPAC Name |

3-bromo-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVXHFICIVVMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-91-3 | |

| Record name | 3-bromo-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.